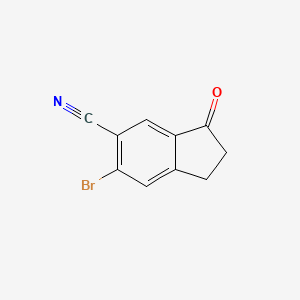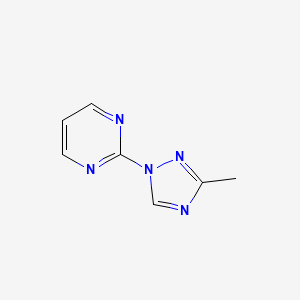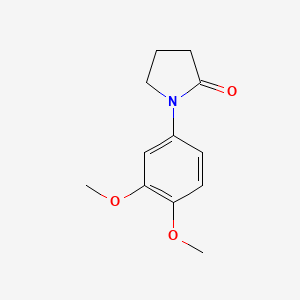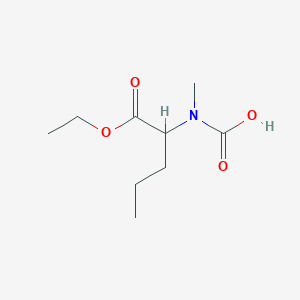
1(Ethoxycarbonyl) butyl methyl carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(Ethoxycarbonyl) butyl methyl carbamic acid typically involves the esterification of butyl methyl carbamic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at a moderate temperature to ensure the esterification process proceeds efficiently.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.
Solvent: The reaction is often conducted in an organic solvent like dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1(Ethoxycarbonyl) butyl methyl carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carbamic acids depending on the nucleophile used.
Applications De Recherche Scientifique
1(Ethoxycarbonyl) butyl methyl carbamic acid is primarily used in proteomics research . It serves as a reagent in the study of protein structures and functions. The compound’s ability to modify proteins makes it valuable in understanding protein interactions and mechanisms.
Mécanisme D'action
The mechanism of action of 1(Ethoxycarbonyl) butyl methyl carbamic acid involves its interaction with proteins. The compound can form covalent bonds with amino acid residues, leading to modifications in protein structure and function. These modifications can affect protein activity, stability, and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl N-carboxy-N-methylvalinate
- Ethyl N-carboxy-N-methylisoleucinate
- Ethyl N-carboxy-N-methylleucinate
Uniqueness
1(Ethoxycarbonyl) butyl methyl carbamic acid is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. Its ethoxycarbonyl group provides a reactive site for covalent bonding with proteins, making it a valuable tool in proteomics research.
Propriétés
Numéro CAS |
1396965-17-5 |
|---|---|
Formule moléculaire |
C9H17NO4 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(1-ethoxy-1-oxopentan-2-yl)-methylcarbamic acid |
InChI |
InChI=1S/C9H17NO4/c1-4-6-7(8(11)14-5-2)10(3)9(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Clé InChI |
JTLMGOVANMETQY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)OCC)N(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)
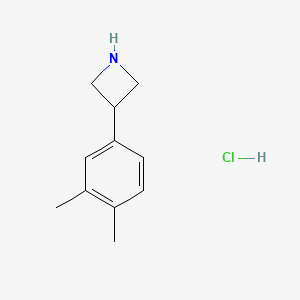
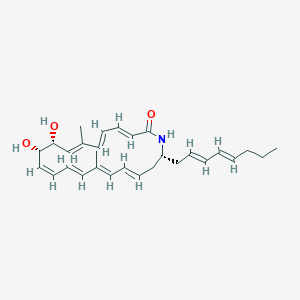
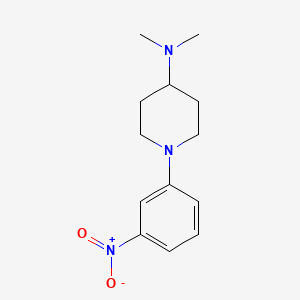
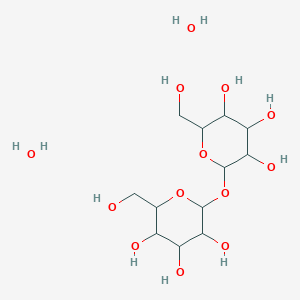
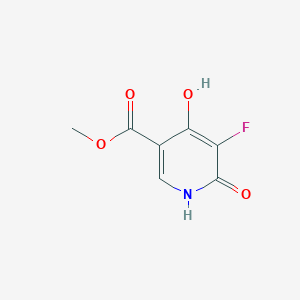

![1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13706706.png)
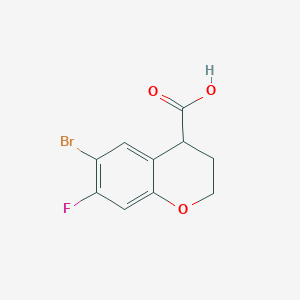
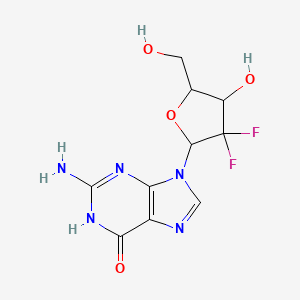
![(6,7-Diacetyloxy-2-oxo-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]oxazol-5-yl)methyl acetate](/img/structure/B13706718.png)
